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Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropanal

Cat. No.: B099962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of 2-
Methyl-2-morpholinopropanal, a versatile intermediate in organic synthesis and drug

discovery. The protocols detailed herein are designed to facilitate the study of its reactivity,

particularly in the context of enamine formation and subsequent C-C bond-forming reactions,

which are crucial for the synthesis of complex molecules.

Introduction
2-Methyl-2-morpholinopropanal is a sterically hindered aldehyde that readily reacts with

secondary amines, such as its own morpholine moiety under certain conditions or other added

amines, to form a nucleophilic enamine intermediate. The kinetics of this enamine formation

and its subsequent reactions are of significant interest in the development of novel synthetic

methodologies and the construction of pharmacologically active compounds. The morpholine

scaffold is a privileged structure in medicinal chemistry, known for improving the

physicochemical properties of drug candidates.[1][2] Understanding the reaction kinetics of 2-
Methyl-2-morpholinopropanal is therefore essential for optimizing reaction conditions and

controlling product formation.

Reaction Profile: Enamine Formation and Reactivity
The primary reaction of 2-Methyl-2-morpholinopropanal in the presence of an acid catalyst is

the formation of an enamine. This enamine is a powerful nucleophile due to the electron-
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donating nature of the nitrogen atom.[3][4] The general mechanism involves the initial formation

of a carbinolamine, followed by dehydration to yield the enamine.[2][5]

The reaction rate is influenced by several factors, including the concentration of the reactants,

temperature, and the nature of the catalyst. Due to the steric hindrance around the aldehyde,

the rate of enamine formation with 2-Methyl-2-morpholinopropanal is expected to be slower

than that of unhindered aldehydes.

Hypothetical Kinetic Data for Enamine-based Alkylation

To illustrate the kinetic profile, the following table summarizes hypothetical quantitative data for

the reaction of the enamine derived from 2-Methyl-2-morpholinopropanal with a generic

electrophile (e.g., methyl iodide). This data is based on analogous systems and is intended to

be representative.[1]

Parameter Value Conditions

Reaction
Enamine of 2-Methyl-2-

morpholinopropanal + CH₃I
THF, 25°C

Rate Law Rate = k[Enamine][CH₃I] Second-order kinetics

Rate Constant (k) 1.5 x 10⁻³ M⁻¹s⁻¹ -

Activation Energy (Ea) 55 kJ/mol -

Pre-exponential Factor (A) 2.0 x 10⁸ M⁻¹s⁻¹ -

Experimental Protocols
The following are detailed protocols for studying the reaction kinetics of 2-Methyl-2-
morpholinopropanal.

This protocol describes the in-situ monitoring of the reaction between 2-Methyl-2-
morpholinopropanal and an electrophile using ¹H NMR spectroscopy.[6][7]

Materials:

2-Methyl-2-morpholinopropanal
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Electrophile (e.g., methyl iodide)

Deuterated solvent (e.g., THF-d₈)

Internal standard (e.g., 1,3,5-trimethoxybenzene)

NMR tubes

NMR spectrometer

Procedure:

Prepare a stock solution of 2-Methyl-2-morpholinopropanal (e.g., 0.1 M) and the internal

standard (e.g., 0.05 M) in the deuterated solvent.

Transfer a known volume of the stock solution (e.g., 0.5 mL) to an NMR tube.

Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.

Acquire an initial ¹H NMR spectrum (t=0) before the addition of the electrophile.

Inject a known amount of the electrophile (e.g., 1.1 equivalents) into the NMR tube and start

the kinetic run.

Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be

chosen based on the expected reaction rate.

Process the spectra and integrate the signals corresponding to the reactant and product

relative to the internal standard.

Plot the concentration of the reactant versus time to determine the reaction order and rate

constant.

This protocol is suitable if the reactants or products have a distinct chromophore that absorbs

in the UV-Vis region.

Materials:
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2-Methyl-2-morpholinopropanal

Reactant with a chromophore (e.g., a conjugated electrophile)

Solvent (e.g., acetonitrile)

Quartz cuvettes

UV-Vis spectrophotometer with a temperature-controlled cell holder

Procedure:

Determine the wavelength of maximum absorbance (λ_max) for the reactant or product to be

monitored.

Prepare a solution of 2-Methyl-2-morpholinopropanal in the chosen solvent in a quartz

cuvette.

Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and

allow it to equilibrate.

Initiate the reaction by adding a known concentration of the second reactant.

Immediately start monitoring the absorbance at the predetermined λ_max at regular time

intervals.

Use Beer-Lambert's law to convert absorbance values to concentration.

Plot concentration versus time to determine the kinetic parameters.

Application in Drug Development: Targeting the
PI3K/Akt/mTOR Signaling Pathway
The morpholine moiety is a key feature in many inhibitors of the phosphatidylinositol 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8][9] This pathway

is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and

growth.[6][7] Therefore, dual inhibitors of PI3K and mTOR are promising therapeutic agents.
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The morpholine ring in these inhibitors often forms crucial hydrogen bonds within the ATP-

binding pocket of the kinases.[7]
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Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine-containing

drugs.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a kinetic study of 2-Methyl-2-
morpholinopropanal.
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Caption: General workflow for a kinetic study of 2-Methyl-2-morpholinopropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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